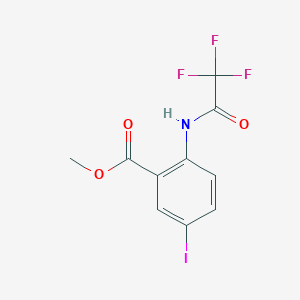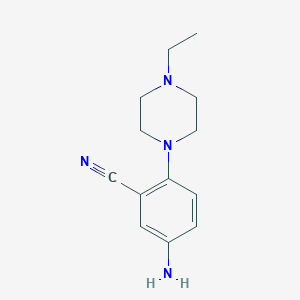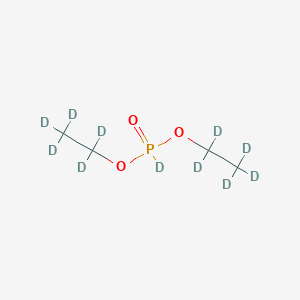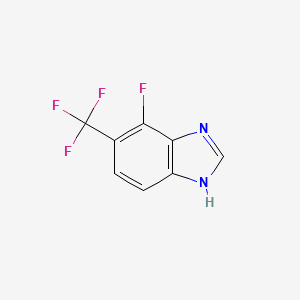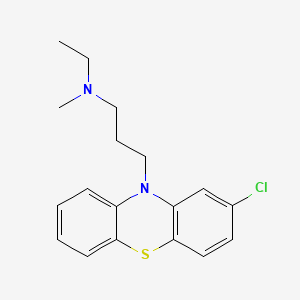
N-Desmethyl N-Ethyl Chlorpromazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl N-Ethyl Chlorpromazine is a derivative of chlorpromazine, a phenothiazine antipsychotic drug. Chlorpromazine is widely used in the treatment of schizophrenia, bipolar disorder, and other psychiatric conditions. This compound is formed through the metabolic processes involving chlorpromazine and is known for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-Ethyl Chlorpromazine typically involves the demethylation of chlorpromazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide (BBr3) or aluminum chloride (AlCl3). The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and precise control of reaction parameters to ensure consistency and purity of the final product. Quality control measures, including chromatography and spectroscopy, are employed to monitor the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl N-Ethyl Chlorpromazine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may produce sulfoxides or sulfones, while reduction may produce secondary amines or alcohols.
Aplicaciones Científicas De Investigación
N-Desmethyl N-Ethyl Chlorpromazine has various scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the study of phenothiazine derivatives.
Biology: It is used in studies involving the metabolism and pharmacokinetics of chlorpromazine and its derivatives.
Medicine: It is investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.
Mecanismo De Acción
The mechanism of action of N-Desmethyl N-Ethyl Chlorpromazine involves its interaction with various molecular targets, including dopamine receptors (D1, D2, D3, and D4) and serotonin receptors (5-HT1 and 5-HT2). By blocking these receptors, the compound exerts its antipsychotic effects, reducing symptoms such as hallucinations and delusions. Additionally, it may interact with other neurotransmitter systems, contributing to its overall pharmacological profile.
Comparación Con Compuestos Similares
N-Desmethyl N-Ethyl Chlorpromazine can be compared with other similar compounds, such as:
Chlorpromazine: The parent compound, widely used as an antipsychotic.
N-Desmethyl Chlorpromazine: Another metabolite of chlorpromazine with similar pharmacological properties.
Clozapine: An atypical antipsychotic with a different receptor binding profile.
The uniqueness of this compound lies in its specific metabolic pathway and its distinct pharmacological effects compared to other phenothiazine derivatives.
Propiedades
Número CAS |
1622313-77-2 |
|---|---|
Fórmula molecular |
C18H21ClN2S |
Peso molecular |
332.9 g/mol |
Nombre IUPAC |
3-(2-chlorophenothiazin-10-yl)-N-ethyl-N-methylpropan-1-amine |
InChI |
InChI=1S/C18H21ClN2S/c1-3-20(2)11-6-12-21-15-7-4-5-8-17(15)22-18-10-9-14(19)13-16(18)21/h4-5,7-10,13H,3,6,11-12H2,1-2H3 |
Clave InChI |
MZEOTQWGSTYINM-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


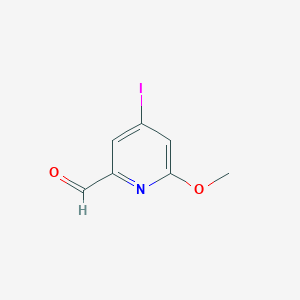
![(7-Benzyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyrazin-3-YL)methanamine](/img/structure/B13441731.png)
![(3-phenoxyphenyl)methyl 3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13441735.png)
![(2S,8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-2-carbonitrile](/img/structure/B13441739.png)
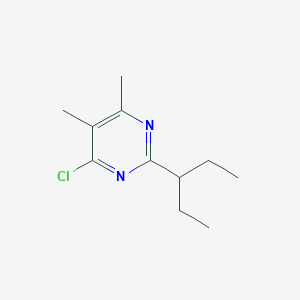


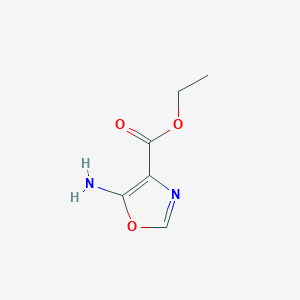
![3,6,9,16,19,22-Hexaoxabicyclo[22.3.1]octacosa-1(28),24,26-triene-2,10,15,23-tetrone](/img/structure/B13441779.png)

